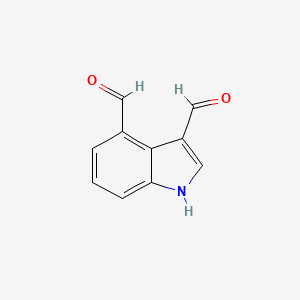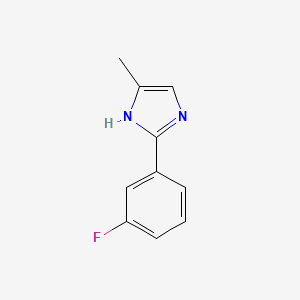
1H-indole-3,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3,4-dicarbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of two aldehyde groups at the 3 and 4 positions of the indole ring Indole derivatives are significant in various fields due to their biological activities and synthetic versatility
準備方法
Synthetic Routes and Reaction Conditions: 1H-Indole-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1H-indole-3,4-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired dicarbaldehyde.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 1H-Indole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups into carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or hydrazones.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or hydrazines in the presence of a catalyst or under acidic conditions.
Major Products Formed:
Oxidation: 1H-Indole-3,4-dicarboxylic acid.
Reduction: 1H-Indole-3,4-dimethanol.
Substitution: Various imines or hydrazones depending on the nucleophile used.
科学的研究の応用
1H-Indole-3,4-dicarbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 1H-indole-3,4-dicarbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The indole ring can also participate in π-π interactions with aromatic residues, influencing molecular recognition processes.
類似化合物との比較
1H-Indole-3,4-dicarbaldehyde can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Lacks the additional aldehyde group at the 4-position, leading to different reactivity and applications.
1H-Indole-2-carbaldehyde: The aldehyde group is positioned at the 2-position, affecting its chemical behavior and biological activity.
1H-Indole-3-acetic acid: Contains a carboxylic acid group instead of an aldehyde, resulting in distinct properties and uses.
The uniqueness of this compound lies in its dual aldehyde functionality, which provides versatility in synthetic transformations and potential for diverse applications in research and industry.
特性
分子式 |
C10H7NO2 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
1H-indole-3,4-dicarbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-5-7-2-1-3-9-10(7)8(6-13)4-11-9/h1-6,11H |
InChIキー |
SMQPUDRWQOCRRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)NC=C2C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13126776.png)

![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)
![4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)

